Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate
Overview
Description
Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)terephthalate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate typically involves multiple steps:
Formation of 1,3-benzodioxole-5-carboxaldehyde: This can be synthesized from catechol and chloroacetic acid under acidic conditions.
Synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine: This involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with piperazine in the presence of a reducing agent like sodium borohydride.
Formation of the carbonothioyl intermediate: The piperazine derivative is reacted with carbon disulfide and a base such as potassium carbonate to form the carbonothioyl intermediate.
Coupling with dimethyl terephthalate: The final step involves the coupling of the carbonothioyl intermediate with dimethyl terephthalate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)terephthalate can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonothioyl group can be reduced to a thiol or further to a hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the aromatic and heterocyclic rings.
Reduction: Thiol or hydrocarbon derivatives.
Substitution: Substituted aromatic or heterocyclic compounds.
Scientific Research Applications
Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)terephthalate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The carbonothioyl group and aromatic rings may play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: A simpler ester derivative of terephthalic acid.
1,3-benzodioxole derivatives: Compounds with similar aromatic structures.
Piperazine derivatives: Compounds with similar heterocyclic structures.
Uniqueness
Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)terephthalate is unique due to the combination of its aromatic, heterocyclic, and carbonothioyl functionalities. This unique structure imparts specific chemical and biological properties that are not found in simpler or less complex analogs.
Properties
IUPAC Name |
dimethyl 2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-29-21(27)16-4-5-17(22(28)30-2)18(12-16)24-23(33)26-9-7-25(8-10-26)13-15-3-6-19-20(11-15)32-14-31-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,24,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHMUPDYTHQZGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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